2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile
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Description
The compound “2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile” is a complex organic molecule. It contains a methoxybenzyl group, a morpholinyl group, a carbonyl group, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For instance, the methoxybenzyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecule’s structure is likely to be influenced by the properties of its constituent groups. The carbonyl group, for instance, is planar and polar, which could affect the molecule’s overall shape and polarity .Chemical Reactions Analysis
The compound’s reactivity would be determined by its functional groups. For example, the carbonyl group is known to undergo nucleophilic addition reactions , and the benzylic position is often involved in free radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, carbonyl compounds generally have higher boiling points due to their polarity .Future Directions
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methyl]morpholine-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-7-4-5-15(11-17)12-18-14-22(9-10-25-18)20(23)19-8-3-2-6-16(19)13-21/h2-8,11,18H,9-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDMPVMNURKJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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